6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid;dihydrochloride
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Overview
Description
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid;dihydrochloride is a heterocyclic compound with the molecular formula C7H10Cl2N2. It is a derivative of pyridine and pyrrole, which are both significant in the field of organic chemistry due to their presence in many biologically active molecules . This compound is often used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid;dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the esterification of pyridine-2,3-dicarboxylic acid to form pyridine-2,3-dicarboxylic acid dimethyl ester. This intermediate is then reduced using a mixture of sodium borohydride and anhydrous calcium chloride, followed by a chlorination reaction to yield the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is also common to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various hydrogenated derivatives .
Scientific Research Applications
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid;dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. For instance, it has been identified as an allosteric modulator of the M4 muscarinic acetylcholine receptor, which plays a role in neurological functions .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrido[2,3-c]pyridazine: Another heterocyclic compound with similar structural features.
1H-pyrrolo[2,3-b]pyridine: Shares the pyrrolo-pyridine core structure.
3,4-Dihydro-2H-1,4-benzoxazine: Contains a similar nitrogen-containing heterocyclic ring.
Uniqueness
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid;dihydrochloride is unique due to its specific substitution pattern and the presence of the carboxylic acid group, which imparts distinct chemical and biological properties. Its ability to modulate specific molecular targets, such as the M4 muscarinic acetylcholine receptor, sets it apart from other similar compounds .
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2.2ClH/c11-8(12)6-1-5-2-9-4-7(5)10-3-6;;/h1,3,9H,2,4H2,(H,11,12);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVHDIPGCSIMFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=CC(=C2)C(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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